Substrate-Selective S6K vs. Akt Inhibition
In HEK293 cells, PS423 (the prodrug of PS210) exhibits a unique substrate-selective inhibition profile. It potently blocks the phosphorylation and activation of the PDK1 substrate S6K, which requires docking to the PIF-pocket, while leaving the phosphorylation of another major substrate, PKB/Akt, unaffected [1]. This is in direct contrast to ATP-competitive PDK1 inhibitors like GSK2334470, which broadly inhibit PDK1 kinase activity and thus block both S6K and PKB/Akt pathways. The data confirms that PS423 does not simply 'inhibit PDK1' but rather modulates its substrate specificity.
| Evidence Dimension | Inhibition of downstream substrate phosphorylation in cells |
|---|---|
| Target Compound Data | Inhibits S6K phosphorylation; No significant effect on PKB/Akt phosphorylation |
| Comparator Or Baseline | GSK2334470 (ATP-competitive PDK1 inhibitor) inhibits both S6K and PKB/Akt pathways |
| Quantified Difference | Functional divergence: PS423 is substrate-selective, comparator is non-selective for these pathways |
| Conditions | HEK293 cells; Western blot analysis of phospho-S6K and phospho-Akt [1] |
Why This Matters
For researchers studying the PIF-pocket's role in substrate docking or aiming to dissect PDK1 signaling, PS423 is the only tool that can selectively block the S6K arm without confounding effects on Akt, making it irreplaceable by generic PDK1 inhibitors.
- [1] Busschots K, Lopez-Garcia LA, Lammi C, Stroba A, Zeuzem S, Piiper A, et al. Substrate-Selective Inhibition of Protein Kinase PDK1 by Small Compounds that Bind to the PIF-Pocket Allosteric Docking Site. Chem Biol. 2012 Sep 21;19(9):1152-63. View Source
